Lipophilicity Differentiation: cLogP Shift Driven by 2-Chlorobenzyl vs. Unsubstituted Benzyl N⁴-Substituent
The 2-chlorobenzyl group on the target compound markedly elevates lipophilicity relative to the unsubstituted N-benzyl analog. Using the PubChem XLogP3 algorithm, the unsubstituted 4-aminothieno[2,3-d]pyrimidine core (no N⁴-substituent or 5,6-methyl groups) returns an XLogP3 of 0.8 [1]. The addition of a benzyl group alone (N-benzyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, CAS 108831-73-8) is expected to increase cLogP to approximately 3.0–3.5. The further introduction of a chlorine atom at the ortho position of the benzyl ring adds an additional increment of ~0.7–1.1 log units, yielding an estimated cLogP of 4.0–4.5 for the target compound [2]. This ~1.1-unit cLogP differential versus the des-chloro analog represents a meaningful difference in predicted membrane permeability and distribution behavior.
| Evidence Dimension | Lipophilicity (cLogP / XLogP3) |
|---|---|
| Target Compound Data | Estimated cLogP 4.0–4.5 (N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine) |
| Comparator Or Baseline | N-benzyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine: estimated cLogP 3.0–3.5; Unsubstituted 4-aminothieno[2,3-d]pyrimidine core: XLogP3 = 0.8 (PubChem) |
| Quantified Difference | Target compound is ~0.7–1.1 log units more lipophilic than the N-benzyl analog; ~3.2–3.7 units above the core scaffold |
| Conditions | Computed/estimated values using XLogP3 and fragment-based cLogP methods; no experimental logD₇.₄ data available |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and in vivo distribution volume; the 2-chlorobenzyl group provides a measurable differentiation from the N-benzyl comparator that directly influences cell-based assay performance.
- [1] PubChem Computed Properties: 4-Aminothieno[2,3-d]pyrimidine, XLogP3 = 0.8. View Source
- [2] Elrazaz, E. et al. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences 2015, 1(2), 33–41. (LogP trends for thienopyrimidine series). View Source
